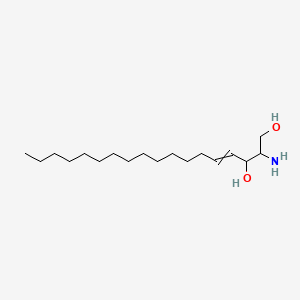

4-Octadecene-1,3-diol, 2-amino-

Description

Nomenclature and Stereoisomeric Forms

(2S,3R,4E)-2-amino-4-octadecene-1,3-diol (D-erythro-Sphingosine)

The most prevalent stereoisomer of sphingosine (B13886) is D-erythro-sphingosine. drugfuture.comresearchgate.net Its systematic name, (2S,3R,4E)-2-amino-4-octadecene-1,3-diol, indicates the specific spatial arrangement of its functional groups. wikipedia.orgdrugfuture.com The "(2S,3R)" designation refers to the configuration at the second and third carbon atoms, while "(4E)" specifies the trans configuration of the double bond between the fourth and fifth carbon atoms. wikipedia.orgdrugfuture.com This particular stereochemistry is crucial for its biological activity and its role as a precursor for other important sphingolipids. nih.gov D-erythro-sphingosine is a key component of cell membranes and is involved in various cellular processes, including signal transduction. lipotype.comnih.gov

Table 1: Properties of (2S,3R,4E)-2-amino-4-octadecene-1,3-diol

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₇NO₂ |

| Molar Mass | 299.49 g·mol⁻¹ |

| IUPAC Name | (2S,3R,4E)-2-Aminooctadec-4-ene-1,3-diol |

This data is compiled from multiple sources. wikipedia.orgdrugfuture.com

Other Physiologically Relevant Stereoisomers

While D-erythro-sphingosine is the most common, other stereoisomers of sphingosine also exist and have physiological relevance. These include its saturated counterpart, sphinganine (B43673) (dihydrosphingosine), which lacks the double bond found in sphingosine. researchgate.netwikipedia.org Sphinganine is a key intermediate in the de novo biosynthesis of sphingolipids. wikipedia.org Another important stereoisomer is L-threo-sphinganine, also known as safingol. Safingol is a synthetic stereoisomer that has been investigated for its potential as an inhibitor of protein kinase C and sphingosine kinase. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminooctadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Classification Within Sphingolipids

Sphingosine (B13886) is the foundational molecule of the sphingolipid class. Sphingolipids are a diverse group of lipids characterized by a sphingoid base backbone. nih.govresearchgate.net Sphingosine itself is considered a sphingoid base. nih.govwikipedia.org When a fatty acid is attached to the amino group of sphingosine via an amide linkage, it forms a ceramide. mhmedical.comresearchgate.net Ceramides (B1148491), in turn, can be further modified by the addition of different head groups to the primary hydroxyl group, giving rise to a wide array of complex sphingolipids, such as sphingomyelins and glycosphingolipids. mhmedical.comwikipedia.org These complex sphingolipids are integral components of cell membranes, particularly in the nervous system, and are involved in critical cellular functions like cell recognition and signal transmission. wikipedia.orgyoutube.com

Biosynthesis and Metabolic Pathways

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids is a fundamental cellular process that occurs at the endoplasmic reticulum (ER). nih.govresearchgate.net This pathway does not directly produce sphingosine (B13886) but rather generates its saturated backbone, sphinganine (B43673), which is then converted into ceramide, the central hub of sphingolipid metabolism. nih.govresearchgate.net

The genesis of all sphingolipids begins with the first and rate-limiting step of the de novo pathway: the condensation of the amino acid L-serine with the fatty acid palmitoyl-CoA. nih.govnih.gov This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme complex located on the cytosolic face of the endoplasmic reticulum. nih.govwikipedia.orgnih.gov The product of this Claisen-like condensation is 3-ketodihydrosphingosine (also known as 3-ketosphinganine). nih.govnih.gov The activity of SPT is a critical control point for the entire pathway and can be regulated by various cellular stimuli and feedback mechanisms. nih.govnumberanalytics.com

Following the initial condensation, the de novo pathway proceeds through a series of enzymatic modifications within the ER to generate ceramide. nih.govresearchgate.net

Reduction: The newly formed 3-ketodihydrosphingosine is immediately reduced to dihydrosphingosine, a compound also known as sphinganine. researchgate.netwikipathways.org This reaction is catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KDSR), which utilizes NADPH as a cofactor to convert the ketone group at the C3 position into a hydroxyl group. mdpi.comfrontiersin.org

Acylation: Sphinganine is then acylated by a family of enzymes known as (dihydro)ceramide synthases (CerS). researchgate.netnih.gov These enzymes attach a fatty acyl-CoA of variable chain length to the amino group of sphinganine, forming dihydroceramide (B1258172). nih.govresearchgate.net The specificity of different CerS isoforms for particular fatty acyl-CoAs is a major source of the structural diversity seen in ceramides (B1148491) and complex sphingolipids.

Desaturation: In the final step of ceramide synthesis, the enzyme dihydroceramide desaturase (DEGS) introduces a critical trans double bond between carbons 4 and 5 of the sphinganine backbone of dihydroceramide. researchgate.netoup.com This conversion of dihydroceramide to ceramide marks the formation of the immediate precursor that can be catabolized to sphingosine.

Table 1: Key Enzymes in De Novo Sphingolipid Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product | Cellular Location |

| Serine Palmitoyltransferase | SPT | L-Serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Endoplasmic Reticulum |

| 3-Ketodihydrosphingosine Reductase | KDSR | 3-Ketodihydrosphingosine, NADPH | Dihydrosphingosine (Sphinganine) | Endoplasmic Reticulum |

| (Dihydro)ceramide Synthase | CerS | Dihydrosphingosine, Acyl-CoA | Dihydroceramide | Endoplasmic Reticulum |

| Dihydroceramide Desaturase | DEGS | Dihydroceramide | Ceramide | Endoplasmic Reticulum |

Sphingolipid Salvage Pathway

The salvage pathway is a critical recycling route that generates ceramide and sphingosine from the breakdown of complex sphingolipids. nih.govmdpi.com This pathway is estimated to contribute significantly to the total sphingolipid biosynthesis, ranging from 50% to 90%. nih.gov It allows the cell to reuse the sphingoid base from endocytosed membrane lipids that are delivered to lysosomes.

The direct formation of sphingosine (4-Octadecene-1,3-diol, 2-amino-) occurs via the hydrolysis of ceramide. mdpi.com This catabolic reaction is carried out by a family of enzymes called ceramidases (CDases), which cleave the N-acyl linkage, releasing a free fatty acid and the sphingoid base, sphingosine. mdpi.comfrontiersin.org There are different types of ceramidases (acid, neutral, and alkaline) distinguished by their optimal pH and subcellular location. mdpi.com Acid ceramidase, located in the lysosome, is particularly important for the degradation of ceramide derived from the breakdown of complex sphingolipids. nih.govfrontiersin.org The resulting sphingosine can then be transported out of the lysosome to be either re-acylated into ceramide or phosphorylated to form sphingosine-1-phosphate. nih.govmdpi.com

A major source of the ceramide destined for the salvage pathway is the catabolism of sphingomyelin (B164518), the most abundant sphingolipid in mammalian cells. nih.govnih.gov The hydrolysis of sphingomyelin is catalyzed by sphingomyelinases (SMases), which cleave the phosphocholine (B91661) headgroup from sphingomyelin to generate ceramide. nih.govmedchemexpress.com Like ceramidases, SMases exist in several forms, with acid sphingomyelinase (aSMase) functioning in the lysosome and neutral sphingomyelinase (nSMase) acting at the plasma membrane or Golgi. nih.govnih.gov The generation of ceramide from sphingomyelin is a key step that precedes its further hydrolysis into sphingosine by acid ceramidase within the lysosome. nih.govnih.govfrontiersin.org

Table 2: Major Intermediates in Sphingolipid Pathways

| Intermediate Compound | Chemical Name | Pathway(s) | Key Function |

| Sphinganine | 2-aminooctadecane-1,3-diol | De Novo | Precursor to Dihydroceramide |

| Dihydroceramide | N-acyl-sphinganine | De Novo | Precursor to Ceramide |

| Ceramide | N-acyl-sphingosine | De Novo, Salvage | Central hub; precursor to complex sphingolipids and sphingosine |

| Sphingosine | 4-Octadecene-1,3-diol, 2-amino- | Salvage | Signaling molecule; can be recycled to ceramide or phosphorylated |

Enzymatic Interconversion and Regulation

The balance between ceramide, sphingosine, and their phosphorylated derivatives is tightly controlled by the coordinated action of several enzymes, forming a critical regulatory axis in cell signaling. nih.gov This enzymatic network dictates whether the cell undergoes processes like proliferation or apoptosis. nih.gov

Sphingosine stands at a crucial metabolic crossroads. It can be recycled back into the synthetic pathway by the action of ceramide synthases (CerS), which re-acylate it to form ceramide. nih.govmdpi.com This part of the salvage pathway allows cells to efficiently reuse the sphingoid backbone. nih.gov

Alternatively, sphingosine can be phosphorylated at the C1 hydroxyl group by sphingosine kinases (SphK1 and SphK2) to produce the potent signaling molecule sphingosine-1-phosphate (S1P). mdpi.comfrontiersin.org This action is often seen as committing sphingosine to a different functional fate, promoting cell survival and proliferation. nih.gov The process is reversible; S1P can be dephosphorylated back to sphingosine by S1P-specific phosphatases (SPPs) or lipid phosphate (B84403) phosphatases (LPPs). mdpi.comyoutube.com The irreversible degradation of S1P is carried out by S1P lyase, which cleaves it into hexadecenal and phosphoethanolamine, marking the final exit from the sphingolipid metabolic cycle. mdpi.comnih.gov

Regulation of these pathways occurs at multiple levels. The de novo pathway is subject to feedback inhibition, where ceramide levels can suppress the activity of serine palmitoyltransferase (SPT), the pathway's rate-limiting enzyme. numberanalytics.com The activity of various enzymes, including SMases and SphKs, is also tightly regulated by cellular stress signals and other stimuli, allowing the cell to rapidly modulate the levels of bioactive sphingolipids in response to changing conditions. nih.govresearchgate.net

Sphingosine Kinases (SK1, SK2) and Sphingosine-1-Phosphate Formation

Sphingosine serves as the substrate for a crucial phosphorylation reaction catalyzed by sphingosine kinases (SKs), of which two main isoforms exist: SK1 and SK2. This reaction converts sphingosine into sphingosine-1-phosphate (S1P), a potent signaling molecule. nih.gov The phosphorylation event is a key control point in sphingolipid metabolism, effectively tipping the balance from the pro-apoptotic precursors, sphingosine and ceramide, towards the pro-survival functions mediated by S1P. nih.gov

S1P exerts many of its effects by acting as an extracellular ligand for a family of G protein-coupled receptors (GPCRs) known as S1P receptors (S1PRs). nih.govnih.gov However, it is also believed to have intracellular targets. nih.gov The formation of S1P is integral to numerous cellular processes, including cell proliferation, survival, migration, and angiogenesis. nih.govsigmaaldrich.com The dynamic equilibrium between sphingosine and S1P is maintained by the opposing actions of sphingosine kinases and S1P phosphatases. nih.gov

| Molecule/Enzyme | Common Name/Abbreviation | Function/Role |

| 2-amino-4-octadecene-1,3-diol | Sphingosine (Sph) | Substrate for Sphingosine Kinases. nih.gov |

| Sphingosine Kinase 1 | SK1 | Enzyme that phosphorylates sphingosine to S1P. nih.gov |

| Sphingosine Kinase 2 | SK2 | Enzyme that phosphorylates sphingosine to S1P. nih.gov |

| (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate | Sphingosine-1-Phosphate (S1P) | Bioactive lipid messenger involved in cell survival, proliferation, and migration. nih.govnih.govsigmaaldrich.com |

Sphingosine-1-Phosphate Phosphatases

The dephosphorylation of sphingosine-1-phosphate back to sphingosine is catalyzed by sphingosine-1-phosphate phosphatases (SPPases). nih.gov This reaction is critical for regulating the intracellular levels of both S1P and sphingosine. By decreasing the concentration of S1P and increasing the concentration of sphingosine, SPPases can influence the cellular balance between survival and apoptosis. nih.gov The newly formed sphingosine can then be re-utilized for the synthesis of ceramide. nih.gov

Mammalian SPPases belong to a family of type 2 lipid phosphohydrolases and are highly selective for sphingolipid phosphate substrates. nih.gov Their activity is magnesium-independent and insensitive to N-ethylmaleimide. nih.gov The overexpression of SPPase in mammalian cells has been shown to increase ceramide levels and promote apoptosis, highlighting the enzyme's role in controlling the sphingolipid rheostat. nih.gov

| Enzyme Family | Abbreviation | Function | Key Characteristics |

| Sphingosine-1-Phosphate Phosphatases | SPPases | Catalyze the dephosphorylation of S1P to sphingosine. nih.gov | Highly selective for sphingolipid substrates; Mg²⁺-independent; regulate intracellular S1P/sphingosine/ceramide balance. nih.gov |

Ceramide Synthases

Ceramide, a central molecule in sphingolipid metabolism, is formed through the action of ceramide synthases (CerS). nih.gov These enzymes catalyze the N-acylation of a sphingoid base. In the de novo synthesis pathway, this process typically involves the acylation of dihydrosphingosine (sphinganine) to form dihydroceramide. A subsequent desaturation step at the 4,5-position of the sphingoid base backbone then yields ceramide. nih.gov Sphingosine itself can also be directly acylated to form ceramide in what is often termed a "salvage pathway."

There are six distinct mammalian ceramide synthases (CerS1-6), each exhibiting a specific preference for fatty acyl-CoAs of different chain lengths. This specificity is a key determinant of the molecular species of ceramide produced, which can have different biological functions. For example, CerS5 and CerS6 are primarily involved in the synthesis of C16:0-ceramide, whereas CerS2 is responsible for producing very-long-chain ceramides (e.g., C22:0, C24:0). nih.gov This enzymatic specificity allows for tight regulation of the acyl chain composition of various sphingolipids. nih.gov

| Enzyme | Abbreviation | Preferred Acyl-CoA Chain Lengths | Resulting Ceramide Species |

| Ceramide Synthase 1 | CerS1 | C18 | C18:0-Ceramide |

| Ceramide Synthase 2 | CerS2 | C20-C26 | Very-long-chain Ceramides (VLC-Cer) |

| Ceramide Synthase 3 | CerS3 | C26 and higher | Ultra-long-chain Ceramides |

| Ceramide Synthase 4 | CerS4 | C18-C20 | C18:0/C20:0-Ceramide |

| Ceramide Synthase 5 | CerS5 | C14-C16 | C14:0/C16:0-Ceramide |

| Ceramide Synthase 6 | CerS6 | C14-C16 | C14:0/C16:0-Ceramide |

Data adapted from research on ceramide synthase specificity. nih.gov

Metabolic Links to Other Lipid Classes

The metabolism of sphingosine is intricately linked to that of other major lipid classes, particularly glycerolipids. nih.gov A key intersection point is the synthesis of sphingomyelin (SM), the most abundant mammalian sphingolipid. Sphingomyelin synthase (SMS) catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC), a glycerophospholipid, to ceramide. nih.gov

This reaction is significant for two reasons. First, it directly consumes ceramide, a downstream product of sphingosine metabolism. Second, and crucially for the metabolic link, it produces diacylglycerol (DG) as a byproduct. nih.gov Diacylglycerol is a pivotal intermediate in glycerolipid metabolism. It can be further acylated by diacylglycerol acyltransferase (DGAT) to form triacylglycerols (TG) for storage in lipid droplets, or it can be used for the synthesis of other glycerophospholipids like phosphatidylcholine and phosphatidylethanolamine. nih.gov Therefore, the SMS-catalyzed reaction represents a direct metabolic crossroads, where the regulation of sphingolipid levels directly impacts the synthesis and homeostasis of major glycerolipid classes. nih.gov

| Metabolic Pathway | Key Enzyme | Input Substrates | Output Products | Metabolic Connection |

| Sphingomyelin Synthesis | Sphingomyelin Synthase (SMS) | Ceramide, Phosphatidylcholine (PC) | Sphingomyelin (SM), Diacylglycerol (DG) | Links sphingolipid (Ceramide) and glycerolipid (PC) metabolism, producing a key glycerolipid intermediate (DG). nih.gov |

| Triacylglycerol Synthesis | Diacylglycerol Acyltransferase (DGAT) | Diacylglycerol (DG), Acyl-CoA | Triacylglycerol (TG) | Utilizes the DG produced from sphingomyelin synthesis for energy storage lipid formation. nih.gov |

Molecular Mechanisms of Biological Activity

Role as a Structural Component in Biological Membranes

Sphingosine (B13886) is a primary constituent of sphingolipids, which are essential for the integrity and functionality of cell membranes. creative-proteomics.comcreative-proteomics.com Its unique structure, featuring a long hydrocarbon tail and a polar head group, allows it to integrate into the lipid bilayer, influencing membrane fluidity and stability. creative-proteomics.com

Membrane Architecture and Lipid Raft Organization

Sphingolipids, along with cholesterol, are key organizers of specialized membrane microdomains known as lipid rafts. frontiersin.orgnih.govresearchgate.net These platforms are enriched in specific proteins and lipids, serving as hubs for signal transduction. frontiersin.orgresearchgate.netcapes.gov.br The favorable interactions between the long, largely saturated acyl chains of sphingolipids and cholesterol are thought to drive the formation of these more ordered and dynamic domains within the plasma membrane. frontiersin.orgumn.edu The presence of sphingosine-containing lipids is therefore crucial for the proper assembly and function of these signaling platforms. nih.govresearchgate.net

Precursor for Complex Sphingolipids

Sphingosine serves as the backbone for a vast array of complex sphingolipids. nih.govyoutube.com Through enzymatic modification, sphingosine is converted into ceramides (B1148491), sphingomyelins, and a wide variety of glycosphingolipids, each with distinct functions.

The synthesis of these complex sphingolipids begins with the acylation of sphingosine to form ceramide. vaia.comyoutube.com Ceramide, in turn, can be further metabolized. The addition of a phosphocholine (B91661) head group to ceramide results in the formation of sphingomyelin (B164518), a major phospholipid in animal cell membranes. youtube.comvaia.com Alternatively, the addition of carbohydrate moieties to ceramide generates glycosphingolipids, which are crucial for cell recognition and signaling. nih.govyoutube.com

Participation in Cellular Signaling Pathways

Sphingosine and its derivatives are not merely structural components; they are potent bioactive molecules that participate in a complex network of cellular signaling pathways. creative-proteomics.comnih.govnih.gov

Sphingolipid Rheostat Concept

A central concept in sphingolipid signaling is the "sphingolipid rheostat," which describes the dynamic balance between the levels of ceramide, sphingosine, and its phosphorylated form, sphingosine-1-phosphate (S1P). nih.govfrontiersin.orgresearchgate.net Generally, ceramide and sphingosine are associated with pro-apoptotic or growth-inhibitory signals, while S1P promotes cell survival, proliferation, and migration. nih.govnih.govmdpi.com The tightly regulated interconversion of these three metabolites by enzymes such as sphingosine kinases and ceramidases determines the cell's fate in response to various stimuli. nih.govmdpi.comahajournals.org This balance is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. frontiersin.orgnih.gov

Interaction with Key Regulatory Enzymes

Sphingosine and its metabolites directly and indirectly interact with and modulate the activity of key enzymes involved in signal transduction.

Protein Kinase C (PKC): Sphingosine has been identified as a potent inhibitor of protein kinase C (PKC), a critical family of enzymes in signal transduction. nih.govnih.gov It appears to act by preventing the interaction of PKC with its activators, such as diacylglycerol and phorbol (B1677699) esters. nih.govmedicinacomplementar.com.br This inhibition can have widespread effects on cellular processes regulated by PKC. scilit.com

Mitogen-Activated Protein (MAP) Kinases: The sphingolipid signaling pathway also intersects with the MAP kinase cascades. Sphingosine itself has been shown to induce the phosphorylation of p38 MAP kinase in certain cell types. nih.gov In contrast, some studies have reported that sphingosine and its derivative, N,N-dimethylsphingosine, can inhibit MAP kinase activity in tumor cells, leading to apoptosis. nih.gov Sphingosine-1-phosphate (S1P), acting through its cell surface receptors, can activate various MAP kinase pathways, including the extracellular-signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAP kinase pathways. nih.gov

Modulation of Fundamental Cellular Processes

The signaling actions of sphingosine and its metabolites have profound effects on a wide range of fundamental cellular processes:

Cell Growth and Proliferation: The sphingolipid rheostat plays a critical role in regulating cell growth, with S1P generally promoting proliferation. nih.govnih.gov

Apoptosis: Ceramide and sphingosine are often considered pro-apoptotic, while S1P is anti-apoptotic. nih.govfrontiersin.org The balance between these molecules is a key determinant of whether a cell undergoes programmed cell death.

Cell Migration and Adhesion: S1P, through its receptors, is a potent regulator of cell migration and adhesion, processes essential for development, immune responses, and wound healing. nih.govnih.gov

Inflammation: Sphingolipids are involved in inflammatory responses, with sphingosine acting as a pro-inflammatory mediator in some contexts. creative-proteomics.com

Cell Growth and Proliferation Regulation

Sphingosine and its phosphorylated form, S1P, are key players in the regulation of cell growth and proliferation. While ceramide is often associated with growth arrest, S1P is widely recognized as a second messenger that promotes cellular proliferation. nih.gov It exerts its effects by binding to a family of five specific G protein-coupled receptors (S1P1-5), initiating downstream signaling cascades. bio-techne.comfrontiersin.org

Research indicates that S1P can stimulate the proliferation of various cell types, including endothelial progenitor cells. nih.gov This pro-proliferative effect is often mediated through the activation of signaling pathways like the PI3K/Akt pathway, which is crucial for cell survival and growth. nih.gov In some contexts, the growth-promoting effects of S1P involve the activation of sphingosine kinase (SphK), the enzyme that produces S1P, and subsequent transactivation of other growth factor receptors, such as the EGFR. wikipedia.org The balance between ceramide and S1P levels is a crucial factor; growth signals tend to increase S1P levels, thereby promoting proliferation and protecting cells from ceramide-induced apoptosis. nih.gov

| Cell Type | Effect of Sphingosine/S1P | Key Signaling Pathway(s) | Reference |

| Endothelial Progenitor Cells | Promotes proliferation | S1PR1/S1PR3/PI3K/Akt | nih.gov |

| Various Cell Types | Mitogenic responses, survival | ERK, regulation of ceramide/S1P balance | nih.gov |

| Breast Epithelial Cells | Potentiation of growth factor signaling | Sphingosine kinase, EGFR transactivation | wikipedia.org |

| Smooth Muscle Cells | Proliferation | Involved in various cellular activities | frontiersin.org |

Cell Differentiation

Sphingolipids, including sphingosine and its metabolites, are deeply involved in the process of cell differentiation, particularly in the nervous system. researchgate.net S1P has emerged as a significant signaling molecule that can induce the differentiation of neuroblastoma cells into mature neurons. nih.gov This process is characterized by morphological changes, such as the outgrowth of neurites, and the increased expression of neuron-specific markers like NFH, MAP2, and SYP. nih.gov

The role of sphingolipids in neuronal differentiation is complex, involving intermediates like ceramide, sphingosine, and S1P. nih.gov While increased ceramide levels have been observed during the differentiation of some neuronal cell lines, S1P is also shown to be a potent inducer of this process. nih.gov The SPHK/S1P signaling pathway is considered crucial for neural differentiation, often activated by neurotrophic factors. frontiersin.org Furthermore, S1P signaling has been shown to regulate the ability of Müller glia in the retina to de-differentiate and become neurogenic progenitor-like cells, highlighting its role in neural plasticity and regeneration. elifesciences.org

| Cell Type | Effect of Sphingosine/S1P | Key Findings | Reference |

| Neuroblastoma Cells | Induces neuronal differentiation | Increased neurite-bearing cells and expression of neuronal markers (NFH, MAP2, SYP, NeuroD1). | nih.gov |

| Neural Progenitor Cells | Regulates differentiation | S1P signaling is important in human neural development. | nih.gov |

| Müller Glia | Regulates neurogenic potential | S1P signaling affects the reprogramming of glia into proliferating progenitor cells. | elifesciences.org |

| Neuronal Cells | Promotes axon elongation | S1P, activated by NGF, is necessary for axon elongation. | frontiersin.org |

Apoptosis and Programmed Cell Death Induction

Sphingosine itself is a pro-apoptotic molecule, capable of inducing programmed cell death through pathways that are both similar and distinct from those activated by ceramide. nih.gov In stark contrast, its phosphorylated metabolite, S1P, is anti-apoptotic and antagonizes the death-inducing effects of its precursors. nih.govmdpi.com This dichotomy places the regulation of sphingosine metabolism at a critical juncture in determining cell fate. nih.gov

Sphingosine can trigger apoptosis by directly inhibiting pro-survival signaling pathways, such as the Akt/PKB pathway. nih.govpnas.org It has also been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govnih.gov At low concentrations, sphingosine can accumulate in lysosomes, leading to lysosomal membrane permeabilization and the induction of apoptosis. nih.gov The mechanisms of sphingosine-induced apoptosis are complex and can involve the activation of specific caspases, a family of proteases central to the execution of apoptosis. pnas.orgindexcopernicus.com For instance, studies have shown that sphingosine-induced apoptosis can be blocked by inhibitors of upstream caspases like caspase-8, suggesting it acts early in the apoptotic cascade. indexcopernicus.com The process is often linked to the mitochondrial pathway of apoptosis, where stress signals converge to cause the release of pro-apoptotic factors. nih.gov

| Mechanism | Description | Key Proteins/Pathways Involved | Reference |

| Inhibition of Survival Signals | Sphingosine directly inhibits pro-survival kinases. | Akt/PKB, PKC | nih.govpnas.org |

| Regulation of Bcl-2 Family | Downregulates anti-apoptotic proteins, promoting mitochondrial pathway. | Bcl-2, Bcl-xL, Bax | nih.govnih.gov |

| Caspase Activation | Induces apoptosis through a caspase-dependent pathway, acting upstream of ceramide. | Caspase-3, Caspase-8, PKCδ | pnas.orgindexcopernicus.com |

| Lysosomal Destabilization | Accumulates in lysosomes, causing membrane permeabilization and release of catastrophic enzymes. | Lysosomes, Bid | nih.gov |

Autophagic Processes

Autophagy is a cellular self-digestion process essential for removing damaged organelles and providing nutrients during stress. nih.gov Sphingolipids, once viewed as mere structural components, are now recognized as key regulators of this pathway. nih.gov The interplay between sphingolipid metabolism and autophagy is bidirectional; sphingolipids can regulate autophagy, and in turn, autophagic processes can influence sphingolipid levels. nih.gov

Specifically, ceramide and sphingosine have been implicated in the induction of autophagy. nih.gov The balance between sphingolipid species like ceramide and S1P can act as a rheostat, controlling whether the cellular response to stress leads to autophagy and survival or to cell death. nih.gov The process of autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with a lysosome for degradation. mdpi.comyoutube.comyoutube.com Sphingolipids have been suggested to play a role in the fusion of autophagosomes with lysosomes, a critical step for the completion of the autophagic process. nih.gov Furthermore, studies show that the cellular machinery for autophagy is important for maintaining endocytic trafficking when sphingosine kinase 1 (SphK1) is inhibited, highlighting a crosstalk between these pathways. nih.gov

| Regulatory Role | Mechanism | Key Molecules | Reference |

| Induction of Autophagy | Sphingosine and ceramide can initiate the autophagic process. | Ceramide, Sphingosine | nih.gov |

| Sphingolipid-Autophagy Rheostat | The balance between ceramide and S1P influences the switch between autophagy-mediated survival and cell death. | Ceramide, S1P | nih.gov |

| Autophagosome-Lysosome Fusion | Sphingolipids are suggested to be involved in the fusion step, which is critical for the degradation of cellular waste. | Sphingolipids | nih.gov |

| Crosstalk with Endocytosis | Autophagy machinery helps restore endocytic function when SphK1 is inhibited. | SphK1, Autophagy-related proteins | nih.gov |

Cell Migration and Adhesion

Cell migration is a fundamental process in development, immune response, and disease. Sphingosine-1-phosphate (S1P) is a potent signaling molecule that regulates the migration of numerous cell types. nih.govnih.gov Acting through its specific S1P receptors, it plays an essential role in guiding lymphocytes through secondary lymphoid organs. nih.gov

The effect of S1P on cell migration can be complex and dependent on the specific S1P receptors expressed by the cell. frontiersin.org For example, the binding of S1P to receptors S1PR1 and S1PR3 can stimulate cell migration, while its interaction with S1PR2 may have the opposite effect. frontiersin.org The signaling pathways activated by S1P to promote migration often involve the mammalian target of rapamycin (B549165) (mTOR) and the p70S6 kinase (p70S6K) pathway. nih.gov In vascular smooth muscle cells, S1P-induced migration was found to be completely inhibited by rapamycin, an mTOR inhibitor, indicating the critical role of this pathway. nih.gov

| Cell Type | Effect of S1P | Signaling Pathway | Reference |

| Lymphocytes | Guides migration through lymphoid organs | S1P receptor signaling (S1PR1) | nih.gov |

| Smooth Muscle Cells | Stimulates migration | mTOR/p70S6K pathway | nih.gov |

| Various Cell Types | Stimulates or inhibits migration depending on receptor subtype | S1PR1, S1PR3 (pro-migratory); S1PR2 (inhibitory) | frontiersin.org |

| Progenitor Cells | Influences migration | CXCR4-dependent signaling via S1P3 receptor | ahajournals.org |

Regulation of Actin Cytoskeleton

The actin cytoskeleton is a dynamic network of protein filaments that controls cell shape, movement, and internal organization. nus.edu.sg Sphingosine and its metabolites are significant regulators of actin dynamics. S1P, in particular, elicits robust cytoskeletal rearrangements in a wide variety of cells, primarily by acting through its cell surface receptors. researchgate.net These changes are crucial for the biological effects of S1P, such as cell migration and morphogenesis. researchgate.net

The signaling cascades initiated by S1P often converge on the Rho family of small GTPases (including Rho, Rac, and Cdc42), which are master regulators of the actin cytoskeleton. researchgate.netcellsignal.com Activation of these GTPases leads to the assembly and reorganization of actin filaments, resulting in the formation of structures like stress fibers and lamellipodia. researchgate.netnih.gov For instance, S1P can modulate the activity of proteins like FAK, α-actinin, and paxillin (B1203293) via Rac1 and Rho to rearrange the microfilament network. researchgate.net Furthermore, sphingosine kinase 1 (SK1), the enzyme that produces S1P, has been shown to associate with actin filaments, and its localization and activity are coordinately regulated with the actin cytoskeleton. nih.gov Long-term treatment with sphingosine itself has been observed to partially reverse the cytoskeletal architecture associated with aggressive cancer phenotypes, promoting a more organized F-actin structure and mature focal adhesions. researchgate.net

| Effect | Mechanism | Key Molecules/Pathways | Reference |

| Cytoskeletal Rearrangement | S1P, via its receptors, induces changes in cell shape and motility. | S1P receptors, Rho GTPases (Rac, Rho, Cdc42) | researchgate.net |

| Actin Polymerization | S1P has been shown to increase actin polymerization. | Rho family of GTPases | researchgate.net |

| Enzyme-Cytoskeleton Association | Sphingosine kinase 1 (SK1) associates with actin filaments, and its activity is regulated by the cytoskeleton. | SK1, Actin filaments | nih.gov |

| Reversal of Malignant Phenotype | Long-term sphingosine treatment can reorganize the cytoskeleton towards a less malignant state. | F-actin, Focal adhesion kinase, α-actinin, vinculin | researchgate.net |

| Remodeling via Ceramide | The ceramide pathway can also mediate cytoskeletal rearrangement, including ezrin dephosphorylation. | Acid sphingomyelinase (ASMase), Ceramide, Ezrin | nih.gov |

Endocytosis

Endocytosis is the process by which cells internalize molecules and particles by engulfing them in a vesicle. The balance of lipids, such as cholesterol and sphingolipids, within the plasma membrane is known to be important for this process. nih.govresearchgate.net Recent studies have highlighted a crucial role for sphingosine and its phosphorylation to S1P by sphingosine kinase 1 (SphK1) in endocytic membrane trafficking. nih.govresearchgate.netnih.gov

Treatment of cells with sphingosine or its analogs can induce the rapid and massive formation of intracellular vesicles that accumulate as dilated late endosomes. nih.govresearchgate.net This suggests that sphingosine itself can trigger a significant influx of membrane material into the cell. The enzyme SphK1 is recruited to these endocytic structures, and its activity is important for the proper trafficking and recycling of these vesicles. nih.gov Inhibition or deletion of SphK1 leads to the formation of smaller vesicles and prolongs their lifetime, indicating that the conversion of sphingosine to S1P is a key regulatory step. nih.govresearchgate.net The SphK/S1P axis has also been specifically implicated in the regulation of synaptic vesicle endocytosis in neurons, a process vital for normal brain function. jneurosci.org

| Phenomenon | Observation | Key Molecules | Reference |

| Vesicle Formation | Sphingosine and its analogs induce massive formation of intracellular vesicles (dilated late endosomes). | Sphingosine, SphK1 inhibitors | nih.govresearchgate.net |

| Regulation of Trafficking | The conversion of sphingosine to S1P by SphK1 is critical for endocytic membrane trafficking and recycling. | Sphingosine, S1P, SphK1 | nih.govnih.gov |

| Synaptic Vesicle Endocytosis | The SphK1/S1P axis regulates the kinetics of synaptic vesicle endocytosis in neurons. | SphK1, S1P, TRPC5 channels | jneurosci.org |

| Regulation of ER Contacts | Sphingosine kinases regulate contact sites between the endoplasmic reticulum (ER) and late endocytic organelles. | SphK1, SphK2, Ceramide, S1P | pnas.org |

Antimicrobial Properties

4-Octadecene-1,3-diol, 2-amino- (sphingosine) demonstrates broad-spectrum antimicrobial capabilities, positioning it as a key component of the innate immune defense system in tissues such as the skin and respiratory epithelium. mdpi.comnih.gov Its antimicrobial action is attributed to its unique chemical structure, which allows it to interact with and disrupt microbial cell membranes and interfere with essential cellular processes.

Activity Against Gram-Positive Bacteria

Research has consistently shown that 4-Octadecene-1,3-diol, 2-amino- is highly effective against a variety of Gram-positive bacteria. nih.govmdpi.comnih.govnih.gov Studies have documented its potent bactericidal activity against clinically relevant pathogens, including Staphylococcus aureus and Streptococcus pyogenes. nih.govnih.gov For instance, significant reductions in S. aureus populations have been observed at micromolar concentrations of the compound. nih.govmdpi.com The positively charged amino group of the molecule is thought to interact with the negatively charged components of the bacterial cell wall, such as teichoic acids, leading to membrane disruption and cell death. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of d-sphingosine against several Gram-positive bacteria, illustrating its potent activity.

| Gram-Positive Bacteria | Minimum Inhibitory Concentration (MIC) (μg/ml) | Minimum Bactericidal Concentration (MBC) (μg/ml) |

| Staphylococcus aureus | 0.4 - 1.6 | 0.3 - 19.6 |

| Streptococcus mitis | 0.8 | 1.6 |

| Streptococcus sanguinis | 0.8 | 1.6 |

| Corynebacterium bovis | 1.6 | 3.1 |

| Corynebacterium jeikeium | 0.8 | 1.6 |

| Corynebacterium striatum | 0.8 | 1.6 |

| Micrococcus luteus | - | - |

| Propionibacterium acnes | - | - |

| Brevibacterium epidermidis | - | - |

| Data sourced from multiple studies. Ranges indicate variations observed across different strains and experimental conditions. nih.govnih.govnih.govuiowa.edu |

Activity Against Gram-Negative Bacteria

The efficacy of 4-Octadecene-1,3-diol, 2-amino- against Gram-negative bacteria is more varied. nih.govnih.gov While it demonstrates activity against some species, others, such as Escherichia coli and Serratia marcescens, have shown resistance in some studies. nih.gov The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, presents a formidable barrier that can limit the compound's access to the inner cytoplasmic membrane.

However, research indicates that it is active against Pseudomonas aeruginosa and Fusobacterium nucleatum. mdpi.comnih.gov Furthermore, recent studies have explored the synergistic effects of sphingosine with conventional antibiotics, such as polymyxins. This combination has been shown to significantly lower the MIC of the antibiotics against resistant Gram-negative pathogens like P. aeruginosa and Klebsiella pneumoniae, suggesting a potential role for 4-Octadecene-1,3-diol, 2-amino- as an adjuvant in antimicrobial therapy. biorxiv.org

The following table presents the known inhibitory and bactericidal concentrations for select Gram-negative bacteria.

| Gram-Negative Bacteria | Minimum Inhibitory Concentration (MIC) (μg/ml) | Minimum Bactericidal Concentration (MBC) (μg/ml) |

| Escherichia coli | 0.7 - 15.6 | > 500 |

| Fusobacterium nucleatum | 0.7 - 3.1 | 3.1 - 6.3 |

| Pseudomonas aeruginosa | Moderately Active | > 500 |

| Serratia marcescens | Ineffective | > 500 |

| Acinetobacter baumannii | - | - |

| Haemophilus influenzae | - | - |

| Burkholderia cepacia | - | - |

| Moraxella catarrhalis | - | - |

| Data compiled from various research articles. "Ineffective" or "> 500" indicates high resistance. "-" indicates data not available in the reviewed sources. nih.govnih.govnih.govuiowa.edu |

Activity Against Enveloped Viruses

4-Octadecene-1,3-diol, 2-amino- has demonstrated notable antiviral activity, particularly against enveloped viruses. mdpi.comnih.gov Its mechanism of action is often linked to its interaction with the viral envelope or host cell membrane, interfering with viral entry and replication.

Studies have shown that sphingosine can inhibit the replication of influenza viruses by affecting the synthesis of viral RNA and the nuclear export of viral proteins. nih.govfrontiersin.org It has also been identified as a cell-intrinsic defense mechanism against herpes simplex virus (HSV-1) in macrophages, where it traps the virus in endosomal compartments. frontiersin.orgmdpi.com Research on rhinoviruses has revealed that sphingosine can bind to the virus, preventing it from infecting nasal epithelial cells. nih.gov More recently, it has been suggested that sphingosine may prevent the interaction of the SARS-CoV-2 spike protein with its host cell receptor, ACE2. mdpi.comresearchgate.net

| Enveloped Virus | Observed Antiviral Effect |

| Influenza Virus | Impairs viral RNA synthesis and nuclear export of viral ribonucleoproteins. nih.govfrontiersin.org |

| Herpes Simplex Virus (HSV-1) | Traps the virus in endosomal compartments in macrophages. frontiersin.orgmdpi.com |

| Rhinovirus | Binds to the virus and prevents infection of nasal epithelial cells. nih.gov |

| SARS-CoV-2 (potential) | May prevent the spike protein from binding to the ACE2 receptor. mdpi.comresearchgate.net |

Activity Against Fungi

The antifungal properties of 4-Octadecene-1,3-diol, 2-amino- have been documented against several pathogenic fungi, including Candida albicans and various Aspergillus species. nih.govmdpi.comnih.govresearchgate.netnih.gov Against C. albicans, it has been shown to be fungistatic, preventing germination and the formation of hyphae, which are crucial for tissue invasion. mdpi.com

For Aspergillus fumigatus, sphingosine has demonstrated both inhibitory and fungicidal effects in a time- and dose-dependent manner. researchgate.net Mechanistic studies suggest that its antifungal action involves the depolarization of the mitochondrial membrane, generation of reactive oxygen species, and induction of apoptosis in fungal cells. nih.govresearchgate.netnih.gov

| Fungal Pathogen | Observed Antifungal Effect | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | Fungistatic; prevents germination and thalli formation. nih.govmdpi.com | - |

| Aspergillus fumigatus | Fungicidal; induces apoptosis. nih.govresearchgate.netnih.gov | - |

| Nakeomyces glabrata (formerly C. glabrata) | Fungicidal. nih.govresearchgate.net | - |

| MIC data for fungi is not consistently reported in the reviewed literature; effects are described qualitatively. |

Chemical Synthesis and Derivatization

Total Synthesis Methodologies

The use of readily available chiral molecules as starting materials is a common strategy in the synthesis of complex natural products like sphingosine (B13886). This "chiral pool" approach leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the synthesis. ddugu.ac.in

L-serine, an inexpensive and readily available amino acid, is a popular chiral precursor for the synthesis of sphingosine. researchgate.net In this approach, the C1, C2, and the amino group of the sphingosine backbone are derived from L-serine. wikipedia.org A general strategy involves the conversion of L-serine into a suitable aldehyde, such as the Garner's aldehyde, which can then be reacted with a long-chain organometallic reagent to introduce the hydrocarbon tail. researchgate.net For instance, a protected L-serinal can undergo nucleophilic attack by a vinyl magnesium bromide to form an α,β-unsaturated ketone. mdpi.com Another approach involves a Horner-Wadsworth-Emmons (HWE) coupling reaction to create the double bond with high E/Z selectivity. mdpi.com

The biosynthesis of sphingolipids also begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT). wikipedia.orgtandfonline.com This biological pathway underscores the natural precedence for using serine as a foundational block for the sphingosine scaffold. wikipedia.org

Carbohydrates, such as D-glucose, offer a rich source of stereocenters and are frequently used as chiral templates for the synthesis of sphingosine. researchgate.netacs.org A notable approach involves the use of an olefin cross-metathesis reaction. In one such synthesis, a building block derived from D-glucose, containing a terminal double bond and the necessary stereochemistry for the amino and hydroxyl groups, is coupled with a long-chain terminal alkene like 1-pentadecene (B78149) using a second-generation Grubbs catalyst. acs.org This method provides an efficient route to both D-erythro- and D-threo-sphingosine. acs.org The versatility of this strategy allows for the synthesis of various sphingosine analogues by simply changing the long-chain alkene partner in the cross-metathesis reaction. acs.org

| Starting Material | Key Reactions | Product | Reference |

| D-glucose derivative | Olefin cross-metathesis | D-erythro-sphingosine | acs.org |

| D-glucose derivative | Olefin cross-metathesis | D-threo-sphingosine | acs.org |

D-glyceraldehyde, a simple three-carbon aldose, can also serve as a chiral precursor for the synthesis of sphingosine. researchgate.net The stereocenter at C2 of glyceraldehyde can be used to establish the stereochemistry at C3 of sphingosine. The synthesis typically involves the elongation of the carbon chain of glyceraldehyde and the introduction of the amino group and the second hydroxyl group with the correct stereochemistry.

Syntheses starting from long-chain 1,2-diols have also been reported. researchgate.net These precursors already contain a portion of the hydrophobic tail and one of the hydroxyl groups. The synthetic challenge then lies in the stereoselective introduction of the second hydroxyl group and the amino functionality.

Asymmetric induction involves the use of a chiral reagent, catalyst, or auxiliary to control the stereochemical outcome of a reaction, creating a preference for the formation of one enantiomer or diastereomer over another. nih.gov This approach is a powerful tool for the enantioselective synthesis of sphingosine from achiral or racemic starting materials. researchgate.net

Chiral auxiliaries are often employed in asymmetric synthesis. researchgate.net These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. youtube.com After the desired transformation, the auxiliary can be removed and ideally recycled. youtube.com For example, chiral oxazolidinones (Evans' auxiliaries) have been successfully used in asymmetric aldol (B89426) reactions to construct the carbon backbone of sphingosine with high stereocontrol. researchgate.netresearchgate.net Another strategy involves the use of a chiral auxiliary to form a nickel(II) complex with a glycine (B1666218) Schiff base, which is then diastereoselectively alkylated. nih.gov

Enantioselective catalytic reactions are also prominent in the synthesis of sphingosine. nih.gov For instance, a general and efficient enantioselective synthesis of sphingosine and its derivatives was developed using a palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of butadiene monoepoxide as a key step. acs.org This was followed by a cross-metathesis and a dihydroxylation reaction to construct the core structure. acs.org Other asymmetric reactions utilized in sphingosine synthesis include Sharpless asymmetric dihydroxylation and epoxidation. researcher.life

| Asymmetric Strategy | Key Reaction | Stereochemical Control | Reference |

| Chiral Auxiliary | Asymmetric aldol reaction | Oxazolidinone auxiliary | researchgate.netresearchgate.net |

| Chiral Auxiliary | Diastereoselective alkylation | Nickel(II) complex of a glycine Schiff base | nih.gov |

| Catalytic Asymmetric Synthesis | Dynamic Kinetic Asymmetric Transformation | Palladium catalyst | acs.org |

| Catalytic Asymmetric Synthesis | Asymmetric dihydroxylation/epoxidation | Sharpless catalysts | researcher.life |

Stereoselective and Enantiospecific Syntheses of Isomers

The controlled synthesis of specific stereoisomers of sphingosine is essential for understanding their distinct biological activities. A variety of methods have been developed to achieve high stereoselectivity and enantiopurity.

One notable chemoenzymatic approach utilizes homochiral cyclohexadiene-cis-1,2-diol, obtained from the biocatalytic oxidation of chlorobenzene (B131634), to synthesize all four enantiomerically pure C18-sphingosines. acs.orgnih.gov This method relies on the regioselective opening of epoxide intermediates with azide (B81097) ions to define the stereochemistry of the resulting sphingosine. acs.orgnih.gov The different sphingosine isomers, including D-erythro-sphingosine, L-threo-sphingosine, L-erythro-sphingosine, and D-threo-sphingosine, are generated from corresponding azido (B1232118) alcohol diastereomers through a sequence of reactions including oxidative cleavage, periodate (B1199274) oxidation, Wittig olefination, and reduction. acs.orgnih.gov

Other stereoselective strategies involve the use of chiral precursors derived from the "chiral pool," such as serine derivatives or sugars like D-mannitol triacetonide. researchgate.netthieme-connect.com Asymmetric reactions, including Sharpless asymmetric epoxidation and aldol reactions, are also key in controlling the stereochemistry. researchgate.netacs.org For instance, an asymmetric aldol reaction between (Z)-2-fluorohexadec-2-enal and an enantiopure N-protected iminoglycinate is a key step in the synthesis of fluorinated sphingosine analogs. nih.govnih.gov Additionally, methods involving the stereoselective addition of a racemic 3-alkoxy allenylzinc to enantiopure N-tert-butylsulfinyl imines have proven effective for synthesizing sphingoid-type bases. acs.org The stereodivergent oxidative amination of allenes also offers a flexible route to various diastereomeric 2-amino-1,3-diol products. rsc.org

Table 1: Key Stereoselective Synthesis Strategies for Sphingosine Isomers

| Starting Material/Key Reaction | Target Isomer(s) | Reference(s) |

|---|---|---|

| Homochiral cyclohexadiene-cis-1,2-diol | All four C18-sphingosine isomers | acs.orgnih.gov |

| D-Mannitol triacetonide | D-xylo-phytosphingosine | thieme-connect.com |

| Asymmetric aldol reaction | Fluorinated sphingosine analogs | nih.govnih.gov |

| Racemic 3-alkoxy allenylzinc and N-tert-butylsulfinyl imines | Sphinganine (B43673) and related compounds | acs.org |

| Allene aziridination | All four stereoisomers of detoxinine | rsc.org |

Enzymatic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic methods offer efficient and environmentally friendly alternatives to purely chemical syntheses of sphingosine and its derivatives. These approaches leverage the high selectivity of enzymes to control stereochemistry and reduce the need for protecting groups.

A prominent chemoenzymatic strategy for synthesizing all four stereoisomers of C18-sphingosine starts with the biocatalytic oxidation of chlorobenzene using toluene (B28343) dioxygenase to produce a homochiral cyclohexadiene-cis-1,2-diol. acs.orgnih.gov This chiral building block is then converted through a series of chemical steps, including epoxidation, regioselective azidolysis, oxidative cleavage, and olefination, to yield the desired sphingosine isomers. acs.orgnih.gov

Another powerful chemoenzymatic approach involves the use of enzymes for glycosylation. For example, glycosphingolipids can be synthesized by the enzymatic extension of chemically synthesized lactosyl sphingosine using sequential one-pot multienzyme (OPME) reactions. nih.gov This method allows for glycosylation to occur in aqueous solutions, simplifying the process. nih.gov Similarly, endoglycoceramidase glycosynthases can be used with oligosaccharyl fluoride (B91410) donors and sphingoid base acceptors. nih.gov

The de novo synthesis of sphingolipids in cells begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). mdpi.comwikipedia.orgnih.gov This enzymatic step is the foundation for the biosynthesis of various long-chain bases.

Synthetic Strategies for Analogs and Derivatives

The synthesis of sphingosine analogs and derivatives is crucial for probing the biological functions of sphingolipids and for developing potential therapeutic agents. researchgate.netumich.edunih.gov These synthetic efforts often involve modifications at the primary alcohol, the amino group, or the long-chain base itself. umich.edu

Ceramides (B1148491), the N-acylated derivatives of sphingosine, are central molecules in sphingolipid metabolism. researchgate.netacs.orgyoutube.com They can be synthesized by the N-acylation of a sphingoid base with a fatty acid. thieme-connect.comnih.gov This acylation can be performed on sphingosine or its precursors. For example, a common strategy involves the acylation of an azido-sphingosine derivative, followed by reduction of the azido group to an amine. nih.govrsc.org

A variety of ceramide analogs have been synthesized, including those with modified fatty acid chains or alterations in the sphingoid base. For instance, fluorinated ceramide analogs have been prepared through the acylation of fluorinated sphingosine precursors. nih.govnih.gov The synthesis of tritium-labeled ceramides has also been achieved for use in metabolic studies. capes.gov.br

Glycosphingolipids are formed by the attachment of carbohydrate moieties to the primary hydroxyl group of ceramide. acs.org Their synthesis is a complex undertaking due to the need for stereoselective glycosidic bond formation.

Chemical synthesis of glycosphingolipids often involves the coupling of a glycosyl donor, such as a glycosyl trichloroacetimidate, with a protected sphingosine or ceramide acceptor. rsc.org A frequently used acceptor is a partially protected 2-azido-sphingosine, which allows for later introduction of the acyl chain. rsc.org

Chemoenzymatic strategies are increasingly employed for the synthesis of glycosphingolipid analogs. nih.govrsc.org These methods utilize glycosyltransferases or engineered glycosidases (glycosynthases) to achieve specific glycosidic linkages. nih.gov For example, a highly efficient method for synthesizing α-Gal pentasaccharyl ceramide involves the enzymatic extension of chemically synthesized lactosyl sphingosine. nih.gov

Sphingomyelins are phosphocholine (B91661) derivatives of ceramides and are major components of mammalian cell membranes. wikipedia.orgthieme-connect.com Their synthesis typically involves the transfer of a phosphocholine headgroup to a ceramide. wikipedia.orgyoutube.com

A common synthetic route proceeds through the creation of a lyso-sphingomyelin intermediate from an azido-sphingosine derivative, which bypasses the need for protection and deprotection of the primary amine. thieme-connect.com This lyso-sphingomyelin can then be acylated with various fatty acids, including stable isotope-labeled ones, to generate a range of sphingomyelin (B164518) analogs. thieme-connect.com Trifunctional sphingomyelin derivatives have also been synthesized, incorporating functionalities for conjugation to fluorescent dyes or for fixation in microscopy techniques. researchgate.net

Modifications to the sphingoid base itself can provide valuable tools for studying sphingolipid metabolism and function. These modifications can include altering the chain length, introducing additional hydroxyl groups, or incorporating heterocyclic rings or other functional groups. mdpi.comnih.govnih.gov

Examples of chemically modified sphingoid bases include:

Fluorinated sphingosines : These analogs are synthesized to study the effects of fluorine substitution on biological activity and membrane properties. nih.govnih.govumich.edu

1-Deoxysphingolipids : These atypical sphingoid bases lack the C1 hydroxyl group and are associated with certain pathological conditions. mdpi.comnih.gov

Sphingoid bases with altered chain length or unsaturation : The length and saturation of the aliphatic chain can be varied to investigate their impact on the physical properties and biological roles of sphingolipids. mdpi.com For example, 14Z-sphingosine has been synthesized to study its metabolic pathway. mdpi.com

Pinane-based 2-amino-1,3-diols : These monoterpene-derived analogs have been synthesized stereoselectively to create a library of novel sphingolipid-like compounds. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Analytical Characterization and Research Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise chemical structure of 2-amino-4-octadecene-1,3-diol. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about its atomic arrangement and molecular weight.

While specific ¹H NMR and ¹³C NMR data for 2-amino-4-octadecene-1,3-diol are not extensively detailed in the provided search results, the general application of NMR spectroscopy is crucial for the structural confirmation of sphingoid bases and related lipids. broadpharm.com For analogous compounds, NMR provides information on the chemical environment of protons and carbon atoms, which is essential for confirming the presence of key functional groups, the length of the hydrocarbon chain, and the stereochemistry of the molecule.

Interactive Data Table: Representative NMR Data for Related Sphingoid Bases

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ¹H | 5.4-5.8 | m | - | Olefinic protons (-CH=CH-) |

| ¹H | 3.5-4.5 | m | - | Protons on carbons bearing hydroxyl and amino groups (-CH(OH), -CH(NH₂), -CH₂OH) |

| ¹H | 0.8-0.9 | t | ~7 | Terminal methyl group (-CH₃) |

| ¹³C | 120-140 | - | - | Olefinic carbons (-C=C-) |

| ¹³C | 60-80 | - | - | Carbons attached to hydroxyl and amino groups |

| ¹³C | 14 | - | - | Terminal methyl carbon |

Note: This table represents typical chemical shift ranges for sphingoid bases and is for illustrative purposes. Actual values for 2-amino-4-octadecene-1,3-diol may vary.

Mass spectrometry is a powerful tool for the analysis of sphingolipids, including 2-amino-4-octadecene-1,3-diol. nih.gov Various ionization techniques are employed to analyze these molecules.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. nih.gov This method has been successfully used to distinguish individual molecular species of sphingoid bases in complex mixtures. nih.govnih.gov Tandem mass spectrometry (FAB-MS/MS) can provide further structural information by analyzing the fragmentation patterns of selected precursor ions. researchgate.net For instance, the positive-ion FAB-MS/MS spectrum of a linear d18:3 sphingoid base shows characteristic charge-remote fragment ions that help in elucidating the structure. researchgate.net

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) is another highly sensitive and accurate technique used for the analysis of ceramides (B1148491) and other sphingolipids. researchgate.netnih.gov ESI-MS is capable of quantifying different ceramide species from crude cellular lipid extracts, often without the need for prior purification. nih.gov The combination of liquid chromatography with ESI-MS (LC-ESI-MS) allows for the separation and characterization of various ceramide species, including the identification of the sphingoid base and N-acyl chains. researchgate.net High-resolution instruments like Q-TOF provide accurate mass measurements, which aids in the unambiguous identification of compounds. researchgate.net For 2-amino-4-octadecene-1,3-diol, a precursor ion [M+H]⁺ at m/z 300.2904 has been observed in LC-ESI-QFT-MS analysis. nih.gov

Interactive Data Table: Mass Spectrometry Data for 2-Amino-4-octadecene-1,3-diol

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragments (m/z) | Reference |

| LC-ESI-QFT-MS | Positive | 300.290402666288 ([M+H]⁺) | Not specified | nih.gov |

| Other (Q-TOF) | Positive | 300.29 ([M+H]⁺) | Not specified | nih.gov |

| FAB-MS/MS | Positive | 264 (LCB⁺ for d18:1) | 230, 216, 202, 188, 174, 160 | researchgate.net |

Chromatographic Separation and Purification Methods

Chromatographic techniques are indispensable for the isolation and purification of 2-amino-4-octadecene-1,3-diol from biological samples or synthetic reaction mixtures. huji.ac.il These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. sigmaaldrich.com

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid method for the separation and qualitative analysis of lipids, including long-chain bases. sigmaaldrich.comnih.gov For sphingoid bases, TLC is often performed on silica (B1680970) gel plates. gerli.com The separation is based on the polarity of the compounds; more polar compounds have a stronger interaction with the polar silica gel and thus migrate shorter distances up the plate, resulting in lower Retention Factor (Rf) values. sigmaaldrich.com A common solvent system for the separation of long-chain bases is a mixture of chloroform, methanol, and aqueous ammonia (B1221849). gerli.comnih.gov After separation, the spots can be visualized, for example, by spraying with primulin and viewing under UV light. gerli.com

Column chromatography is a preparative technique used to purify larger quantities of compounds. youtube.comyoutube.com

Silica Gel Column Chromatography is frequently used for the purification of sphingoid bases and ceramides. nih.govnih.gov The principle is similar to TLC, where separation is based on polarity. youtube.com The crude mixture is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (the mobile phase) is passed through the column to elute the compounds. youtube.comyoutube.com For the purification of sphingoid bases, solvent systems such as chloroform-methanol-water or chloroform-methanol-aqueous ammonia have been employed. nih.gov

Normal Phase and Reverse Phase High-Performance Liquid Chromatography (HPLC) are more advanced and efficient forms of column chromatography. In normal phase HPLC, a polar stationary phase and a non-polar mobile phase are used, while in reverse phase HPLC, the stationary phase is non-polar and the mobile phase is polar. Reverse-phase HPLC is commonly coupled with mass spectrometry (LC-MS) for the analysis of ceramides and other sphingolipids, allowing for the separation of isomeric and isobaric species that may not be distinguishable by MS alone. nih.govnih.gov

In Vitro Research Models for Mechanistic Studies

In vitro research models are crucial for investigating the biological functions and metabolic pathways involving 2-amino-4-octadecene-1,3-diol. These models allow for controlled experiments to understand its role in cellular processes. Sphingolipids, including sphingosine (B13886), are known to be involved in a variety of cellular signaling pathways that regulate processes like cell growth, differentiation, and apoptosis. nih.govmdpi.com Studies on sphingolipid metabolism often utilize cell culture systems. For example, the role of specific enzymes in sphingolipid metabolism can be investigated using knockout mouse models or by studying cells in culture where specific genes are silenced. biorxiv.orgmetabolomicsworkbench.org Furthermore, the effects of sphingolipids on cellular processes can be studied in various cell types, including immune cells, skin cells, and cancer cells, to elucidate their involvement in both normal physiology and disease states. mdpi.combiorxiv.orgnih.gov

In Vivo Research Models (Non-Human Organisms, e.g., Yeast, Plants)

The study of 2-amino-4-octadecene-1,3-diol, a type of sphingosine, and related sphingolipids heavily relies on non-human model organisms, particularly yeast and plants. These organisms provide invaluable platforms for dissecting the complex pathways of sphingolipid metabolism and function due to conserved biological processes.

Yeast (Saccharomyces cerevisiae)

The budding yeast, Saccharomyces cerevisiae, stands out as a premier model organism for sphingolipid research. nih.gov Its utility is rooted in the high degree of conservation of sphingolipid metabolic pathways between yeast and other eukaryotes, including mammals. nih.govoup.com Many of the mammalian genes involved in sphingolipid metabolism were first identified based on their similarity to their yeast counterparts. nih.gov

Researchers utilize yeast for several key reasons:

Genetic Tractability: Yeast can be easily cultured and its genes manipulated using well-established molecular techniques. The availability of a complete set of single-gene deletion mutants has been instrumental in advancing knowledge of sphingolipid biology. aocs.org

Simplified System: As a single-celled eukaryote, yeast offers a less complex system than mammalian cells for studying fundamental cellular processes regulated by sphingolipids, such as stress responses and endocytosis. nih.govaocs.org

Conserved Pathways: The fundamental steps of de novo sphingolipid biosynthesis are shared. This process begins with the condensation of serine and a fatty acyl-CoA, a reaction catalyzed by the serine palmitoyltransferase (SPT) complex. nih.govaocs.org

Research in S. cerevisiae has been crucial in understanding the roles of sphingolipid intermediates. For instance, long-chain bases (LCBs) like dihydrosphingosine (sphinganine) and phytosphingosine (B30862), and their phosphorylated derivatives, are implicated in cellular responses to stresses like heat. capes.gov.br Studies on yeast mutants have provided insights into the functions of specific sphingolipids, which would be more difficult to parse in more complex organisms due to the rapid interconversion of these molecules. oup.comaocs.org

Plants

Plants are also significant models for sphingolipid research, not least because they are a rich natural source of specific sphingolipids like phytosphingosine. wikipedia.org Sphingolipids are essential components of plant cell membranes and are involved in critical cellular processes. nih.gov They have been implicated in signal transduction, programmed cell death (PCD), and responses to both biotic and abiotic stresses. nih.gov

Key research findings in plants include:

Stress Response: Sphingolipid intermediates, particularly long-chain bases (LCBs) and their phosphorylated forms, are key signaling molecules in plant immunity. nih.gov For example, phytosphingosine (PHS) treatment in tobacco plants can induce the production of reactive oxygen species (ROS) and ethylene, and activate sphingosine kinase (SphK), leading to systemic acquired resistance against pathogens. nih.gov

Pathogen Defense: The accumulation of sphingolipids is an early step in the hypersensitive response (HR), a form of PCD that plants use to limit the spread of pathogens. nih.gov The phosphorylation of LCBs appears to have a pro-survival effect, protecting plant cells from pathogen-induced damage. nih.gov

Structural Roles: In plants, long-chain bases are predominantly C18 amino alcohols, with phytosphingosine (t18:0) and its desaturated form 4-hydroxy-8-sphingenine (t18:1⁸) being the most common. These molecules are fundamental to membrane structure and integrity. nih.gov

The table below summarizes the roles of related sphingolipids in these model organisms, providing a framework for understanding the potential functions of 2-amino-4-octadecene-1,3-diol.

| Model Organism | Sphingolipid Studied | Key Research Findings |

| Yeast (S. cerevisiae) | Dihydrosphingosine, Phytosphingosine | Implicated in heat stress resistance and endocytosis. nih.govcapes.gov.br |

| Sphingolipid Metabolism | Used to identify and characterize enzymes in the conserved biosynthetic pathway. nih.govaocs.org | |

| Plants (e.g., Tobacco, Arabidopsis) | Phytosphingosine (PHS) | Induces systemic acquired resistance against pathogens. nih.gov |

| Phosphorylated LCBs | Act as signaling molecules in stress responses (e.g., chilling) and immunity. nih.govnih.gov | |

| General Sphingolipids | Essential for pollen development, signal transduction, and membrane structure. nih.gov |

Computational Modeling and Simulation Studies

Computational modeling has become an essential tool for understanding the complex network of sphingolipid metabolism. nih.gov These models allow researchers to organize vast amounts of biochemical data, simulate metabolic fluxes, and predict the system's response to various perturbations—tasks that are often difficult or impossible to perform through direct experimentation alone. nih.gov

A key example is the development of a biochemical systems theoretical model of sphingolipid metabolism in Saccharomyces cerevisiae. nih.gov This type of kinetic model uses mathematical equations to represent the interactions and transformations of different molecules within the pathway.

Key Applications and Findings:

Validation of Predictions: Simulations using the yeast sphingolipid model have generated predictions about metabolic fluxes and the effects of deleting specific enzymes. These predictions have shown significant agreement with experimental results that were subsequently generated, validating the model's accuracy. nih.gov

Simulating Non-Experimental Conditions: The model allows for "thought experiments," such as simulating the effects of sudden changes in the levels of fatty-acid precursors for sphingolipids. This provides insights into the pathway's dynamics under conditions that are not experimentally feasible. nih.gov

Regulatory Insights: The model has been used to simulate the effects of key regulators. For instance, simulations involving inositol, a crucial regulator of phospholipid metabolism, have helped to elucidate its influence on the sphingolipid pathway. nih.gov

These computational approaches provide a powerful, predictive framework for designing new experiments and generating testable hypotheses about the function and regulation of specific compounds like 2-amino-4-octadecene-1,3-diol within the broader sphingolipid network. nih.gov

The table below outlines the parameters and objectives of such computational studies.

| Model Type | Organism | Key Parameters Modeled | Research Objectives |

| Biochemical Systems Theory | Saccharomyces cerevisiae | Metabolic fluxes, Enzyme kinetics, Substrate concentrations (e.g., fatty acids, inositol) | To predict the effects of enzyme deletion and precursor perturbations. nih.gov |

| To validate model predictions with post-hoc experimental data. nih.gov | |||

| To evaluate the structure and regulation of the sphingolipid pathway. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.